molecular formula C18H16BrNO2 B11065820 1-(1-Benzofuran-2-yl)-3-[(3-bromo-4-methylphenyl)amino]propan-1-one

1-(1-Benzofuran-2-yl)-3-[(3-bromo-4-methylphenyl)amino]propan-1-one

Cat. No.: B11065820
M. Wt: 358.2 g/mol
InChI Key: PZUYZWRVEXXTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-BENZOFURAN-2-YL)-3-(3-BROMO-4-METHYLANILINO)-1-PROPANONE is an organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-BENZOFURAN-2-YL)-3-(3-BROMO-4-METHYLANILINO)-1-PROPANONE typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.

    Amination: The aniline derivative can be synthesized through nucleophilic substitution reactions involving appropriate amines and halogenated precursors.

    Coupling Reaction: The final step involves coupling the benzofuran core with the aniline derivative under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-BENZOFURAN-2-YL)-3-(3-BROMO-4-METHYLANILINO)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the bromo group with other functional groups using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), thiols (R-SH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Azides, thiols

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-BENZOFURAN-2-YL)-3-(3-BROMO-4-METHYLANILINO)-1-PROPANONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-BENZOFURAN-2-YL)-3-(4-METHYLANILINO)-1-PROPANONE
  • 1-(1-BENZOFURAN-2-YL)-3-(3-CHLORO-4-METHYLANILINO)-1-PROPANONE
  • 1-(1-BENZOFURAN-2-YL)-3-(3-FLUORO-4-METHYLANILINO)-1-PROPANONE

Uniqueness

1-(1-BENZOFURAN-2-YL)-3-(3-BROMO-4-METHYLANILINO)-1-PROPANONE is unique due to the presence of the bromo group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C18H16BrNO2

Molecular Weight

358.2 g/mol

IUPAC Name

1-(1-benzofuran-2-yl)-3-(3-bromo-4-methylanilino)propan-1-one

InChI

InChI=1S/C18H16BrNO2/c1-12-6-7-14(11-15(12)19)20-9-8-16(21)18-10-13-4-2-3-5-17(13)22-18/h2-7,10-11,20H,8-9H2,1H3

InChI Key

PZUYZWRVEXXTOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3O2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.